7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by halogen substituents at the 4-position of both phenyl rings attached to the pyrimidine core. Its molecular formula is C₁₇H₁₁BrClN₄, with an average molecular mass of 393.67 g/mol and a ChemSpider ID of 4668233 . The compound belongs to a class of heterocyclic molecules widely investigated for their pharmacological and material science applications due to their structural versatility and tunable electronic properties. Triazolopyrimidines are synthesized via condensation reactions involving 1,3-diketones and triazole amines, often under acidic or catalytic conditions, as demonstrated in protocols using POCl₃ or ionic liquids .
Properties
Molecular Formula |
C17H10BrClN4 |
|---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
7-(4-bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H10BrClN4/c18-13-5-1-12(2-6-13)16-9-15(11-3-7-14(19)8-4-11)22-17-20-10-21-23(16)17/h1-10H |
InChI Key |
HWISQZDJBDDFIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=NN3C(=C2)C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer efficient pathways for synthesizing fused heterocycles. A protocol inspired by triazolo[1,5-a]pyrimidine derivatives could involve:
- Reactants : 3-Amino-1,2,4-triazole, 4-bromobenzaldehyde, 4-chlorobenzaldehyde, and malononitrile.
- Conditions : Ethanol, sodium hydroxide, reflux (3–6 hours).
Mechanistic Insight :
- Cyclization : The triazole forms a Schiff base with the aldehyde, followed by nucleophilic addition of malononitrile to create the pyrimidine ring.
- Regioselectivity : Positioning of substituents is controlled by electronic effects; electron-withdrawing groups (e.g., Br, Cl) direct substitution to specific ring positions.
Challenges : Competing side reactions due to steric hindrance from bulky aryl groups may reduce yields.
Stepwise Synthesis via Intermediate Formation
A two-step approach, adapted from pyrazolo-pyrimidine methodologies , involves:
Key Reagents :
- POCl₃ : Facilitates cyclization to form the triazolo-pyrimidine scaffold.
- Tf₂NH (Bis(trifluoromethanesulfonyl)imide) : Promotes substitution reactions in polar aprotic solvents (e.g., HFIP).
Advantages : Higher control over regioselectivity compared to MCRs.
Limitations : Requires isolation of intermediates, increasing synthetic complexity.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, as demonstrated in triazolo-pyridine syntheses .
| Component | Conditions | Yield | Reference |
|---|---|---|---|
| 1-Amino-2-imino-pyridine, carboxylic acids | DMF, CuBr, K₂CO₃, microwave (130°C, 9h) | 75–85% | |
| Acetoacetamides, aldehydes, triazole | DMF, microwave (30 min) | 80–90% |
Optimized Protocol :
- Reactants : 3-Amino-1,2,4-triazole, 4-bromobenzaldehyde, 4-chlorobenzaldehyde.
- Catalyst : Cuprous bromide or potassium tert-butoxide.
- Solvent : DMF or tert-butanol.
Advantages : Short reaction times (20–30 minutes), reduced byproduct formation.
Catalytic Cross-Coupling Reactions
For introducing aryl groups, Palladium-catalyzed coupling could be employed:
| Method | Catalyst | Ligand | Substrate | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Bromo/chloro-arylboronic acids | 60–75% | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Aryl halides | 70–80% |
Limitations : Requires pre-functionalized triazolo-pyrimidine precursors.
Green Chemistry Approaches
Catalyst-free and solvent-free methods, as reported for pyrimido-triazolo diones , may be adaptable:
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| 1,3-Dimethylbarbituric acid, triazole, aldehydes | Neat, 120°C, 6h | 65–70% |
Challenges : Scalability for large-scale production due to viscosity issues.
Critical Analysis of Substituent Effects
The bromo and chloro groups influence reactivity:
- Electronic Effects : Electron-withdrawing halogens enhance electrophilicity at specific ring positions.
- Steric Effects : Bulky aryl groups may hinder cyclization or substitution.
Mitigation Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility.
- Temperature Control : Microwave irradiation minimizes decomposition.
Comparative Data Table
| Method | Reactants | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Multicomponent (MCR) | Triazole, aldehydes, malononitrile | EtOH, NaOH, reflux, 3h | 60–70% | Atom economy, simplicity | Poor regioselectivity |
| Stepwise Synthesis | POCl₃, Tf₂NH | POCl₃, then HFIP, 6h | 70% | High regiocontrol | Multi-step, intermediate isolation |
| Microwave-Assisted | CuBr, K₂CO₃, DMF | Microwave, 130°C, 9h | 75–85% | Short reaction time | Requires specialized equipment |
| Cross-Coupling | Pd catalyst, aryl halides | Toluene, 80°C, 12h | 70–80% | Functional group compatibility | High catalyst cost |
| Green Chemistry | Neat reaction | 120°C, 6h | 65–70% | Environmentally benign | Low scalability |
Chemical Reactions Analysis
Types of Reactions
“7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Key Observations :
- Positional Influence: Substitution at C7 (e.g., phenoxy vs. anilino) significantly impacts bioactivity.
- Synthetic Yields : Halogenated derivatives generally exhibit moderate to high yields (55–85%) using POCl₃-mediated chlorination or catalytic methods .
Pharmacological Activity
Anticonvulsant Activity
Compound 5f (7-(4-bromophenoxy)-5-phenyl-triazolopyrimidine) demonstrated potent anticonvulsant activity in maximal electroshock (MES) tests (ED₅₀ = 35 mg/kg), outperforming phenobarbital (ED₅₀ = 25 mg/kg) but with higher neurotoxicity . The 4-bromophenoxy group likely enhances receptor binding via hydrophobic interactions, though the target compound’s dual halogenation (Br and Cl) may further optimize pharmacokinetics.
Anticancer Activity
Triazolopyrimidines with para-substituted phenyl groups (e.g., 8l) exhibit unique mechanisms, such as tubulin polymerization enhancement without competitive binding to paclitaxel sites . The target compound’s 4-Br/4-Cl substituents align with structure-activity relationship (SAR) trends favoring halogenated aromatic moieties for anticancer potency .
Antitubercular and Antimicrobial Potential
tuberculosis), suggesting halogenated derivatives warrant further exploration .
Biological Activity
7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.
Synthesis
The synthesis of 7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from easily accessible precursors. The method often includes cyclization reactions that yield the triazolo-pyrimidine framework. For example, a common synthetic route involves the reaction of 4-bromobenzaldehyde and 4-chlorobenzylamine under acidic conditions to form the desired triazolo-pyrimidine structure.
Anticancer Properties
Research has highlighted the compound's promising anticancer activity. In vitro studies have demonstrated that 7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine exhibits significant cytotoxic effects against various cancer cell lines.
- Cell Lines Tested :
- MCF-7 (human breast cancer)
- HCT116 (human colon cancer)
- MDA-MB-231 (human breast cancer)
The compound showed an IC50 value of approximately 15.3 µM against MCF-7 cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways related to cell proliferation and apoptosis. Molecular docking studies suggest that it may interact with key proteins involved in these pathways, although further investigations are necessary to elucidate the exact mechanisms.
Case Studies
Several studies have been conducted to assess the biological activity of similar triazolo-pyrimidine derivatives:
-
Study on Structure-Activity Relationships (SAR) :
A study evaluated a series of triazolo-pyrimidine derivatives for their anticancer activity. It was found that modifications on the phenyl rings significantly influenced their potency. The presence of halogen substituents (like bromine and chlorine) enhanced the cytotoxic activity against cancer cell lines . -
Comparative Study :
A comparative analysis was performed between various derivatives of triazolo-pyrimidines. The results indicated that compounds with electron-withdrawing groups exhibited better activity than those with electron-donating groups .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
